Treprostinil sodium is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. [] It is classified as a vasodilator and inhibitor of platelet aggregation. [, ] In scientific research, Treprostinil sodium is utilized to investigate the role of prostacyclin pathways in various physiological and pathological processes.
Treprostinil sodium exerts its effects by stimulating prostacyclin receptors. [] This leads to vasodilation in the pulmonary and systemic circulation. [] It inhibits the proliferation of human lung fibroblasts at concentrations consistent with an effect on peroxisome proliferator-activated receptors (PPARs), particularly PPARbeta. []
Pulmonary Hypertension: Treprostinil sodium is used to investigate the efficacy of prostacyclin analogs in treating various forms of pulmonary hypertension, including primary pulmonary hypertension [], pulmonary hypertension secondary to connective tissue diseases [], chronic thromboembolic pulmonary hypertension [], and pulmonary hypertension associated with heart failure with preserved ejection fraction. []
Critical Limb Ischemia: Research explores the safety and efficacy of Treprostinil sodium in treating ischemic rest pain and promoting wound healing in individuals with critical limb ischemia. []
Peripheral Vascular Disease: Studies examine the potential of Treprostinil sodium to alleviate symptoms and improve blood flow in individuals with peripheral vascular disease. [, ]
Buerger’s Disease: Treprostinil sodium is investigated as a potential therapeutic option for individuals with Buerger's disease who do not respond to smoking cessation. []
Receptor Activation and Inhibition: Research utilizes Treprostinil sodium to elucidate the role of prostacyclin and PPARbeta receptors in various cellular processes, including lung fibroblast proliferation. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2